molecular formula C14H16O3 B14385971 Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol CAS No. 89638-79-9

Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol

Cat. No.: B14385971
CAS No.: 89638-79-9
M. Wt: 232.27 g/mol
InChI Key: ILCLYECNTYXRRT-UHFFFAOYSA-N
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Description

Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a tetrahydrobiphenylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the tetrahydrobiphenylene structure. One common method involves the use of a Friedel-Crafts acylation reaction, where acetic anhydride is reacted with a tetrahydrobiphenylene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, other substituted products

Mechanism of Action

The mechanism of action of acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Biphenyl: A compound with two benzene rings connected by a single bond, used in the production of polymers and as a starting material for various chemical syntheses.

    Tetrahydronaphthalene: A hydrogenated derivative of naphthalene, used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness

Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol is unique due to its combined structural features of acetic acid and tetrahydrobiphenylene. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

89638-79-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol

InChI

InChI=1S/C12H12O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h3,5-7,10,13H,1-2,4H2;1H3,(H,3,4)

InChI Key

ILCLYECNTYXRRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC=C2C(C1)C3=C2C=CC(=C3)O

Origin of Product

United States

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